molecular formula C13H5BrF5NO3 B13427994 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13427994
M. Wt: 398.08 g/mol
InChI Key: MGZMWZZERPNEEL-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a multifunctional aromatic compound designed for advanced research and development. Its structure incorporates several reactive sites, including a bromo substituent, a nitro group, and a trifluoromethyl group, making it a valuable and versatile building block in synthetic chemistry . Primary Research Applications: This compound is primarily used in the synthesis of complex molecules for the pharmaceutical industry and the development of specialty materials. The presence of halogen and nitro groups facilitates further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to construct a diverse array of complex molecular architectures . The trifluoromethyl group is of particular interest in medicinal chemistry and agrochemical research due to its ability to enhance a molecule's metabolic stability, lipophilicity, and bioavailability . Handling and Safety: As a specialty organic compound, it requires careful handling. Refer to the Safety Data Sheet for detailed information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-7-3-8(20(21)22)5-9(4-7)23-12-10(15)1-6(2-11(12)16)13(17,18)19/h1-5H

InChI Key

MGZMWZZERPNEEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=CC(=C2)[N+](=O)[O-])Br)F)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of fluorinated compounds similar to 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene . The presence of halogen substituents has been linked to enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)Reference
2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzeneGram-positive bacteria15.625
CiprofloxacinControl0.381
Trifluoromethyl derivativesVarious pathogens3.90

The compound showed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15.625 µg/mL , which is notable compared to standard antibiotics like ciprofloxacin.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate moderate cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values suggest that while the compound has cytotoxic effects, it may require further optimization for therapeutic use.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis pathways.
  • Nucleic Acid Synthesis Inhibition : The presence of nitro groups may contribute to interference with nucleic acid synthesis.
  • Membrane Disruption : Fluorinated compounds often disrupt microbial membranes, leading to cell lysis.

Case Studies

A recent study explored the efficacy of 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene in a series of in vivo models:

  • Study on MRSA Infections : The compound demonstrated significant reduction in bacterial load in mouse models infected with Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives

a. 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene (CAS 156243-64-0)
  • Similarity : 0.92 (structural similarity due to bromo, difluoro, and trifluoromethyl groups) .
  • Key Differences: Lacks the phenoxy-nitro substituent, resulting in lower molecular weight (MW: 247.03 g/mol vs. estimated >300 g/mol for the target compound).
b. 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6)
  • Similarity : 0.92 (shared bromo, fluoro, and trifluoromethyl groups) .
  • Simpler structure leads to lower boiling point (estimated <100°C) compared to the target compound.

Nitro-Substituted Analogues

a. 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)
  • Molecular Formula: C₇H₂BrF₃INO₃ (MW: 411.9 g/mol) .
  • Key Differences : Contains an iodo substituent and trifluoromethoxy group instead of trifluoromethyl. The iodine atom increases steric hindrance and polarizability, altering reactivity in cross-coupling reactions.
b. a-Bromo-3,5-difluorotoluene (CAS 141776-91-2)
  • Boiling Point : 65°C; Density : 1.6 g/cm³ .
  • Key Differences : Lacks nitro and trifluoromethyl groups. The toluene backbone with bromo and fluoro substituents results in lower polarity and simpler synthetic applications.

Methyl-Substituted Analogues

a. 2-(Bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene (EN300-744531)
  • Molecular Weight : 275.02 g/mol .
  • Key Differences: Bromomethyl group replaces the phenoxy-nitro moiety. The bromomethyl group enhances reactivity in alkylation or nucleophilic substitution reactions compared to the target compound’s aromatic ether linkage.
b. 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS 14659-58-6)
  • Synthesis : Derived from nitrobenzoic acid precursors .
  • Key Differences : Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro and trifluoromethyl groups in the target compound. This difference significantly impacts electronic effects on the aromatic ring.

Physicochemical and Reactivity Trends

Property Target Compound 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Molecular Weight >300 g/mol (estimated) 247.03 g/mol 411.9 g/mol
Electron-Withdrawing Groups Nitro, CF₃ CF₃ Nitro, OCF₃
Reactivity High (nitro activation) Moderate High (iodo participation)
Boiling Point High (estimated >150°C) <100°C Not reported

Preparation Methods

Preparation of 3-Bromo-5-nitrobenzotrifluoride Intermediate

This intermediate is a key precursor for the phenoxy part of the target molecule.

  • Stepwise Synthesis:

    • Nitration of 3-trifluoromethylbenzene derivatives using sulfuric acid and nitric acid at controlled temperatures (~35 °C) in dichloromethane-water biphasic systems.
    • Bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane-water at 35 °C over 24 hours.
    • Neutralization with sodium hydroxide to isolate 3-bromo-5-nitrobenzotrifluoride as a pale yellow liquid.
  • Yield and Purity:

    • Yields reported around 89.6%.
    • Distillation under reduced pressure (0.71 mbar, 70-80 °C bath temperature) used for purification.
  • Reference Data Table:

Stage Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Sulfuric acid, nitric acid, dichloromethane/water 35 0.17 N/A Nitration
2 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione 35 24 N/A Bromination
3 Sodium hydroxide, dichloromethane/water 0-35 0.33 89.6 Neutralization and isolation

[Source: ChemicalBook synthesis protocol]

Preparation of 1,3-Difluoro-5-(trifluoromethyl)benzene Derivative

The fluorinated trifluoromethylated benzene ring is prepared by selective fluorination and trifluoromethylation:

  • Fluorination Method:

    • Halogen exchange reactions using alkali metal fluorides such as potassium fluoride or cesium fluoride.
    • Polar aprotic solvents like dimethyl sulfoxide or dimethylformamide facilitate nucleophilic aromatic substitution.
    • Reaction temperatures range from 130 to 200 °C, or lower if liquid hydrogen fluoride is used as solvent.
    • Catalysts such as crown ethers or phase transfer catalysts may accelerate the reaction.
  • Trifluoromethylation:

    • Introduction of trifluoromethyl groups typically via trifluoromethylation reagents or starting materials like trifluoromethyl-substituted anilines.
  • Example Reaction:

Reagents Solvent Temperature (°C) Time (h) Product Yield (%) Notes
3,4,5-Trichlorobenzotrifluoride + KF Dimethyl sulfoxide 180 4.5 Mixture ratio 5:1 Mixture of 3-chloro-4,5-difluoro and 3,4,5-trifluoro derivatives

[Source: European Patent EP0034402B1]

Formation of the Diphenyl Ether Linkage

  • Nucleophilic Aromatic Substitution:

    • The phenolic hydroxyl group of 3-bromo-5-nitro-phenol or its derivatives reacts with the fluorinated trifluoromethylbenzene derivative.
    • Base such as anhydrous potassium carbonate is used to deprotonate the phenol.
    • Solvent: Dimethyl sulfoxide or similar polar aprotic solvent.
    • Temperature: Typically 75 to 110 °C.
    • Reaction time: 12 to 24 hours.
  • Isolation:

    • Reaction mixture poured into dilute hydrochloric acid.
    • Solid product filtered, washed, and recrystallized from ethanol/water.
    • Further purification by ether extraction and brine wash to remove color impurities.
  • Example Yield:

    • Yields around 70-80% reported for similar diphenyl ether derivatives.
  • Characterization:

    • Melting point and infrared spectroscopy used to confirm identity.

[Source: EP0034402B1]

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
Nitration 3-Trifluoromethylbenzene H2SO4, HNO3, DCM/H2O, 35 °C, 10 min 3-Nitro-5-trifluoromethylbenzene N/A Controlled nitration
Bromination 3-Nitro-5-trifluoromethylbenzene 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione, 35 °C, 24 h 3-Bromo-5-nitrobenzotrifluoride 89.6 Mild bromination
Fluorination 3,4,5-Trichlorobenzotrifluoride KF, DMSO, 180 °C, 4.5 h 3-Chloro-4,5-difluorobenzotrifluoride N/A Halogen exchange
Diphenyl Ether Formation 3-Bromo-5-nitrophenol + fluorinated trifluoromethylbenzene K2CO3, DMSO, 110 °C, 24 h 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene 70-80 Nucleophilic aromatic substitution

Research Outcomes and Analytical Data

  • Purity and Identity Confirmation:

    • Melting point ranges (e.g., 166-172 °C) consistent with authentic samples.
    • Infrared spectra showing characteristic nitro and ether bands.
    • Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy used for structural confirmation.
  • Reaction Optimization:

    • Reaction time and temperature adjustments influence product ratios in fluorination steps.
    • Use of phase transfer catalysts and crown ethers improves fluorination efficiency.
  • Yield Optimization:

    • Careful control of stoichiometry and solvent choice critical for high yields.
    • Purification by fractional distillation or chromatography necessary to separate isomeric mixtures.

Q & A

Q. What are the common synthetic routes for 2-(3-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene?

The synthesis typically involves sequential functionalization of the benzene backbone. Key steps include:

  • Nitro group introduction : Electrophilic nitration at the meta position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Bromination : Electrophilic substitution with Br₂ in the presence of FeBr₃, targeting the ortho position relative to the nitro group .
  • Phenoxy linkage : Ullmann coupling or nucleophilic aromatic substitution (SNAr) between halogenated benzene derivatives and fluorinated phenols under Pd catalysis . Yields range from 40–75%, depending on reaction conditions and purification methods.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (e.g., trifluoromethyl at δ -60 to -65 ppm; aromatic fluorines at δ -110 to -120 ppm) . ¹H NMR resolves aromatic protons, with splitting patterns influenced by adjacent electronegative groups.
  • HPLC-MS : Quantifies purity (>95% typical) and detects nitro-group degradation byproducts .
  • X-ray Crystallography : Resolves steric effects of bulky substituents and confirms regiochemistry .

Q. What preliminary biological screening approaches are used for this compound?

  • Enzyme inhibition assays : Cytochrome P450 isoform screening (e.g., CYP3A4, CYP2D6) to assess metabolic interference .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for phenoxy bond formation .
  • Catalyst tuning : Pd(PPh₃)₄ improves coupling efficiency in Ullmann reactions compared to Cu-based catalysts .
  • Temperature control : Nitration at ≤5°C minimizes byproducts (e.g., dinitro derivatives) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) increases purity to >98% .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

The trifluoromethyl group enhances hydrophobic binding to enzyme active sites, while the nitro group participates in redox cycling, generating reactive oxygen species (ROS) that inhibit catalytic activity. Bromine acts as a leaving group in covalent adduct formation with heme iron . Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • DFT calculations : Assess electronic effects of substituents (e.g., nitro groups reduce HOMO-LUMO gaps, increasing electrophilicity) .
  • MD simulations : Predict solvation dynamics and degradation pathways (e.g., hydrolysis susceptibility of the phenoxy linkage) .
  • Retrosynthetic tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose alternative routes using halogen exchange or protective group strategies .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Isotopic labeling : ¹³C-labeled analogs clarify coupling interactions in crowded aromatic regions .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers in trifluoromethyl groups) .
  • Cross-validation : Compare HPLC retention times with synthetic standards to confirm peak assignments .

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